molecular formula C18H24F2N2O4 B7028247 N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B7028247
M. Wt: 370.4 g/mol
InChI Key: QFPQYAVGUUTCGJ-UHFFFAOYSA-N
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Description

“N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a pyrrolidine ring, an oxolane ring, and a difluoromethoxy-methoxyphenyl group, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F2N2O4/c1-24-15-7-6-12(10-16(15)26-17(19)20)11-21-18(23)22-8-2-4-13(22)14-5-3-9-25-14/h6-7,10,13-14,17H,2-5,8-9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPQYAVGUUTCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCCC2C3CCCO3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide” typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the oxolane ring, and the attachment of the difluoromethoxy-methoxyphenyl group. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxolane Ring: This step may involve the use of oxirane derivatives under acidic or basic conditions.

    Attachment of the Difluoromethoxy-Methoxyphenyl Group: This can be done through nucleophilic substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

“N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide” may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate for various therapeutic applications.

    Pharmaceuticals: Development of new pharmaceutical formulations.

    Materials Science: Use in the synthesis of novel materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of “N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[[3-(trifluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide
  • N-[[3-(difluoromethoxy)-4-ethoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide

Uniqueness

“N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-2-(oxolan-2-yl)pyrrolidine-1-carboxamide” is unique due to the presence of the difluoromethoxy-methoxyphenyl group, which may impart distinct chemical and biological properties compared to similar compounds

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